2-[(4-Chlorophenyl)methylideneamino]ethanol
Description
2-[(4-Chlorophenyl)methylideneamino]ethanol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a 4-chlorophenyl group attached to the ethanolamine backbone through a methylene bridge
Properties
CAS No. |
16327-95-0 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2 |
InChI Key |
KUDPDQIFBVYNGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[[(4-chlorophenyl)methylene]amino]- typically involves the reaction of 4-chlorobenzaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanol, 2-[[(4-chlorophenyl)methylene]amino]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylideneamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of ethanol, 2-[[(4-chlorophenyl)methyl]amino]-.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methylideneamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethanol, 2-[[(4-chlorophenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[(4-Chlorophenyl)methylideneamino]ethanol can be compared with other similar compounds, such as:
Ethanol, 2-[[(4-fluorophenyl)methylene]amino]-: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
Ethanol, 2-[[(4-bromophenyl)methylene]amino]-: Contains a bromine atom, which can influence the reactivity and applications of the compound.
Ethanol, 2-[[(4-methylphenyl)methylene]amino]-:
The uniqueness of ethanol, 2-[[(4-chlorophenyl)methylene]amino]- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
